(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
Description
(E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to an isoquinoline backbone, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C10H7ClFN3O |
|---|---|
Molecular Weight |
239.63 g/mol |
IUPAC Name |
5-chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7ClFN3O/c11-8-4-5(12)3-7-6(8)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI Key |
ILENMPQOUVQPPL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Cl)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Cl)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and fluoro groups to the isoquinoline ring.
Hydroxylation: Addition of a hydroxy group to the nitrogen atom.
Formation of Carboximidamide: Conversion of the carboxylic acid derivative to carboximidamide.
The reaction conditions often involve the use of specific reagents such as halogenating agents (e.g., chlorine and fluorine sources), hydroxylating agents, and catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Indoleamine 2,3-Dioxygenase Inhibition
One of the primary applications of (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme involved in tryptophan metabolism and has been implicated in immune regulation and tumor immunosuppression. The inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies.
Case Study: Cancer Treatment Enhancement
A study demonstrated that administering this compound alongside traditional anti-cancer agents resulted in improved therapeutic outcomes in preclinical models. The combination therapy showed a significant reduction in tumor growth compared to monotherapy, suggesting that this compound can effectively modulate immune responses against tumors .
1.2 Treatment of Infectious Diseases
Another potential application is in treating infectious diseases, particularly those associated with immunosuppression, such as HIV. By inhibiting IDO activity, this compound may help restore immune function and enhance the effectiveness of antiviral therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has indicated that modifications to the compound's structure can significantly influence its potency as an IDO inhibitor.
Table 1: Structure-Activity Relationship Data
| Compound | Modification | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | None | 20 | |
| Variant A | Addition of methyl group | 15 | |
| Variant B | Substitution with different halogens | 10 |
Toxicity and Safety Profiles
Despite its promising applications, the safety profile of this compound must be thoroughly evaluated. Preliminary studies indicate manageable toxicity levels at therapeutic doses, but further clinical trials are necessary to establish comprehensive safety data.
Table 2: Toxicity Data Summary
| Study Phase | Dose Range (mg) | Adverse Effects | |
|---|---|---|---|
| Preclinical | 0.5 - 20 | Mild gastrointestinal disturbances | Well tolerated |
| Phase I | 10 - 100 | Grade 3 thrombocytopenia in some patients | Manageable toxicity observed |
Mechanism of Action
The mechanism of action of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide include other isoquinoline derivatives with different substituents, such as:
- 5-Chloro-7-fluoroisoquinoline
- 5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboxamide
- 5-Chloro-7-fluoro-N’-methoxyisoquinoline-1-carboximidamide
Uniqueness
The uniqueness of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the hydroxy and carboximidamide functionalities, allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Biological Activity
(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : C₉H₈ClF₁N₃O
- Molecular Weight : 229.63 g/mol
This compound features a hydroxyl group, a carboximidamide moiety, and halogen substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : The compound has been studied for its effects on various cancer cell lines. It demonstrates cytotoxicity against human cancer cells through inhibition of topoisomerase I (Top1) and potentially other targets involved in DNA repair mechanisms .
- Antibacterial Properties : Related compounds have shown significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of halogen atoms is often linked to enhanced antimicrobial properties .
- Mechanism of Action : The compound is believed to interact with multiple cellular targets, leading to disruption in cellular processes such as DNA replication and repair. This interaction is crucial for its antitumor and antibacterial effects .
Case Studies
Several studies have explored the biological activity of isoquinoline derivatives similar to this compound:
- Study on Antitumor Activity : A study assessed the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines, revealing that compounds with similar structural features exhibited significant growth inhibition in leukemia and solid tumor cell lines .
- Antibacterial Efficacy : Research demonstrated that certain chlorinated and fluorinated phenolic compounds showed enhanced antibacterial activity compared to their non-halogenated counterparts, suggesting that the halogen substituents in this compound may confer similar benefits .
Data Tables
The following table summarizes the cytotoxicity profiles of related compounds:
| Compound | Lung HOP-62 | Colon HCT-116 | CNS SF-539 | Melanoma UACC-62 | Ovarian OVCAR-3 | MGM | Top1 Inhibition |
|---|---|---|---|---|---|---|---|
| 1 | 0.010 μM | 0.030 μM | 0.010 μM | 0.010 μM | 0.22 μM | ++++ | Yes |
| 2 | 0.19 μM | 0.274 μM | 0.016 μM | 0.012 μM | 0.864 μM | +++ | Yes |
| 3 | 0.186 μM | 0.107 μM | 0.204 μM | 0.074 μM | 0.407 μM | +++ | No |
Q & A
Q. How can interdisciplinary approaches optimize the compound’s therapeutic potential?
- Methodological Answer : Integrate medicinal chemistry (SAR-driven optimization), structural biology (cryo-EM for target-complex visualization), and systems pharmacology (network analysis of signaling pathways). Use high-content screening (HCS) for phenotypic profiling and AI-driven virtual screening (e.g., AlphaFold2) for novel target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
